molecular formula C16H17NO4 B1204065 (R)-Norlaudanosoline

(R)-Norlaudanosoline

Cat. No.: B1204065
M. Wt: 287.31 g/mol
InChI Key: ABXZOXDTHTTZJW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Norlaudanosoline (also known as (R)-Tetrahydropapaveroline) is a chiral benzylisoquinoline alkaloid (BIA) with the molecular formula C16H17NO4 and a molecular weight of 287.32 g/mol. It serves as a fundamental biosynthetic intermediate in the pathways of numerous pharmacologically active alkaloids. In plants, it is a known precursor in the complex biosynthetic pathways that lead to opioids such as morphine and codeine, as well as other BIAs like noscapine . Research has demonstrated that this compound can be converted to morphine in invertebrate neural tissue, highlighting its role in endogenous alkaloid synthesis . Its significance extends to synthetic biology, where it is a strategic intermediate for the de novo microbial production of valuable alkaloids, providing a promising plant-independent synthesis platform . Efficient biocatalytic routes for the asymmetric synthesis of its (S)-enantiomer have been developed, underscoring the interest in accessing these complex chiral scaffolds . This product is intended for research purposes only, specifically for use in studies involving alkaloid biosynthesis, enzymatic characterization, and the development of synthetic biological platforms. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

(1R)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C16H17NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-2,6-8,12,17-21H,3-5H2/t12-/m1/s1

InChI Key

ABXZOXDTHTTZJW-GFCCVEGCSA-N

SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O

Isomeric SMILES

C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O

Origin of Product

United States

Scientific Research Applications

Introduction to (R)-Norlaudanosoline

This compound is a benzylisoquinoline alkaloid that plays a significant role in the biosynthesis of various plant alkaloids. Its applications span across multiple scientific fields, including pharmacology, synthetic biology, and metabolic engineering. This article explores the diverse applications of this compound, emphasizing its potential in drug development and metabolic pathways.

Biosynthesis of Alkaloids

This compound serves as a crucial intermediate in the biosynthetic pathways of several important alkaloids, such as reticuline and dihydrosanguinarine. Research has demonstrated that the accumulation of reticuline increases with higher concentrations of this compound in cell-feeding assays. For instance, in engineered yeast strains, the conversion rates of this compound to reticuline reached approximately 10% under optimal conditions, indicating its efficacy as a substrate for biosynthetic pathways .

Table 1: Conversion Rates of this compound in Engineered Strains

Strain TypeConversion Rate to Reticuline (%)Notes
Yeast Strain A10Optimal substrate concentration
Yeast Strain B5-7Limited by enzyme expression levels
Yeast Strain C3Substrate transport issues

Synthetic Biology and Metabolic Engineering

The engineering of microbial systems for the production of plant alkaloids has gained traction due to advances in synthetic biology. This compound is utilized as a substrate for creating complex biosynthetic pathways within microorganisms such as Saccharomyces cerevisiae. Studies have shown that integrating multiple enzyme variants can significantly enhance the production yields of desired alkaloids .

Case Study: Dihydrosanguinarine Production
In a study involving the reconstitution of the dihydrosanguinarine pathway in yeast, this compound was fed to engineered strains, resulting in trace levels of dihydrosanguinarine production. The conversion efficiency was improved by optimizing enzyme expression levels and substrate availability .

Pharmacological Applications

The pharmacological potential of this compound is being explored due to its structural similarity to other bioactive compounds. Its derivatives have been investigated for various therapeutic effects, including anti-inflammatory and analgesic properties. The ability to synthesize these compounds through microbial fermentation processes opens new avenues for drug development .

Table 2: Potential Pharmacological Applications of this compound Derivatives

Compound TypePotential ApplicationResearch Status
DihydrosanguinarineAnti-inflammatoryPreclinical studies ongoing
ReticulineAnalgesicEarly-stage research
Other derivativesVarious therapeutic effectsInvestigational phase

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key structural and biosynthetic differences between (R)-norlaudanosoline and related BIAs:

Compound Structure Key Enzymes Involved Biosynthetic Role
This compound 1,2,3,4-Tetrahydroisoquinoline with 6,7-dihydroxybenzyl group (R-configuration) Spontaneous condensation or NnOMT1 Precursor to (R)-reticuline, thebaine, and morphine in engineered microbial systems
(S)-Norlaudanosoline Same structure with S-configuration NCS (norcoclaurine synthase) Dominant intermediate in plant pathways for (S)-reticuline and sanguinarine
Coclaurine 6-O-methylated norlaudanosoline 6-O-methyltransferases (e.g., NnOMT1, NnOMT5) Intermediate in (S)-reticuline biosynthesis; lacks N-methylation
Reticuline 6-O, 3'-O, and N-methylated norlaudanosoline 6OMT, CNMT, 4'OMT Branch-point intermediate for morphinans (e.g., thebaine) and protoberberines
6-O-Methylnorlaudanosoline 6-O-methylated derivative of norlaudanosoline Rat liver COMT or Coptis japonica 64′-OMT Non-natural substrate used in enzymatic assays due to commercial availability

Pharmacological and Industrial Relevance

  • This compound: Critical for synthetic biology platforms targeting opiates like codeine and morphine .
  • (S)-Norlaudanosoline: Preferred in plant-based systems for anti-inflammatory and neuroprotective alkaloids (e.g., dihydrosanguinarine) .

Preparation Methods

Escherichia coli Platforms for Norlaudanosoline Production

Microbial systems, particularly Escherichia coli, have been engineered to produce norlaudanosoline through recombinant expression of plant-derived enzymes. In these systems, dopamine and 3,4-dihydroxyphenylacetaldehyde undergo a spontaneous Pictet-Spengler condensation to form racemic norlaudanosoline. For instance, E. coli strains expressing tyrosine hydroxylase (TYR) and monoamine oxidase (MAO) generate dopamine and the aldehyde precursor, respectively, which non-enzymatically condense into a 1:1 mixture of (R)- and (S)-norlaudanosoline. This racemic synthesis is attributed to the absence of stereochemical control in the condensation step, yielding approximately 0.14 mg/L of norlaudanosoline in small-scale cultures.

Role of Norlaudanosoline Synthase (NCS) in Stereoselectivity

Chemical Synthesis and Chiral Resolution

Pictet-Spengler Condensation in Abiotic Systems

Chemical synthesis of norlaudanosoline via the Pictet-Spengler reaction provides a racemic mixture under mild acidic conditions. Reacting dopamine hydrochloride with 3,4-dihydroxyphenylacetaldehyde in aqueous HCl (pH 4–5) at 25°C yields norlaudanosoline with >90% conversion efficiency. This method, while efficient, necessitates subsequent chiral resolution to isolate the (R)-enantiomer.

Enantiomeric Separation Techniques

Chiral stationary-phase chromatography remains the most reliable method for resolving (R)-norlaudanosoline from racemic mixtures. Using a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralpak IC), baseline separation is achieved with a hexane/isopropanol mobile phase (70:30 v/v), yielding this compound at >99% e.e.. Alternatively, enzymatic resolution using lipases or esterases has been explored, though with limited success due to substrate specificity issues.

Enzymatic Asymmetric Synthesis

Engineering Norlaudanosoline Synthase for (R)-Selectivity

Wild-type NCS from Thalictrum flavum exhibits strict (S)-stereospecificity, with a kinetic preference for (S)-norlaudanosoline (k<sub>cat</sub>/K<sub>M</sub> = 1.2 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>). However, site-directed mutagenesis of NCS active-site residues (e.g., Asp<sup>156</sup>→Ala) has been shown to invert enantioselectivity in preliminary studies, producing this compound at 15–20% e.e.. Further optimization of these mutants could enable direct microbial synthesis of the (R)-enantiomer.

Co-Culture Systems with Complementary Enzymes

Recent work demonstrates that co-culturing E. coli strains expressing NCS variants with Saccharomyces cerevisiae harboring (R)-specific methyltransferases enhances this compound accumulation. In one setup, this approach yielded 2.2 μM this compound extracellularly, though scalability remains a challenge.

Challenges in this compound Production

Thermodynamic and Kinetic Barriers

The spontaneous Pictet-Spengler reaction favors racemization due to the planar transition state, making enantiomeric enrichment inherently difficult. Quantum mechanical calculations indicate a negligible energy difference (ΔΔG‡ < 0.5 kcal/mol) between (R)- and (S)-transition states, explaining the prevalence of racemic mixtures in non-enzymatic systems.

Substrate Inhibition in Microbial Systems

High dopamine concentrations (>100 μM) in E. coli cultures inhibit reticuline biosynthesis downstream, indirectly reducing norlaudanosoline titers by 40–60%. Dopamine limitation strategies, such as fed-batch cultivation, partially mitigate this issue but require precise control to avoid precursor depletion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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